1-(2-chlorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide
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Overview
Description
1-(2-chlorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a piperidine ring, and a methanesulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide involves multiple steps, typically starting with the preparation of the piperidine and oxane intermediates. These intermediates are then reacted with a chlorophenyl derivative under specific conditions to form the final compound. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(2-chlorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-chlorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate its interactions with biological molecules.
Medicine: Researchers explore its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry: The compound can be utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-chlorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}methanesulfonamide can be compared with similar compounds such as:
1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazole-1-yl-methyl)pentane-3-ol: This compound shares the chlorophenyl group but differs in its overall structure and functional groups.
2-[(S)-(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine: Another compound with a chlorophenyl group and piperidine ring, but with different substituents and functional groups.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O3S/c19-18-4-2-1-3-16(18)14-25(22,23)20-13-15-5-9-21(10-6-15)17-7-11-24-12-8-17/h1-4,15,17,20H,5-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLKPJXQGWJURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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